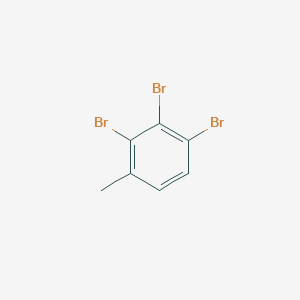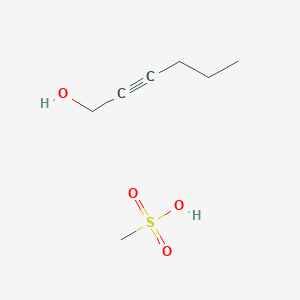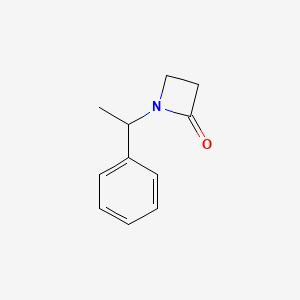
1-(1-Phenylethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)azetidin-2-one is a heterocyclic compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)azetidin-2-one can be synthesized through the phase-transfer catalyzed cyclization of racemic and optically active N-substituted β-amino acids. The β-amino acids are obtained by adding α-phenylethylamine to substituted acrylic acids . The cyclization process involves the use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of β-amino acids followed by their cyclization under controlled conditions. The use of phase-transfer catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Phenylethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)azetidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of transpeptidase enzymes, which are essential for bacterial cell-wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its structural features allow it to interact with various biological pathways, leading to diverse pharmacological effects .
Comparación Con Compuestos Similares
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 1-(1-Phenylethyl)azetidin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a precursor for various biologically active molecules sets it apart from other similar compounds .
Propiedades
Número CAS |
101067-47-4 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
QSOVXLAPMHZZKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
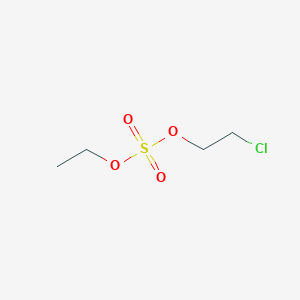
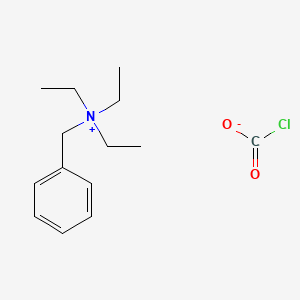
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
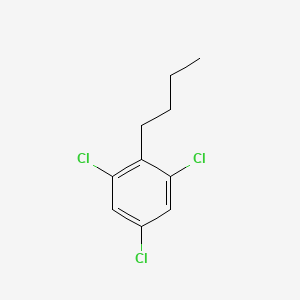
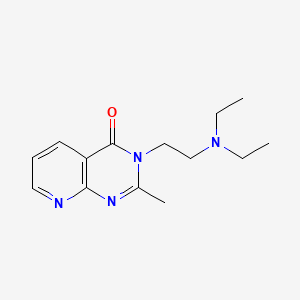
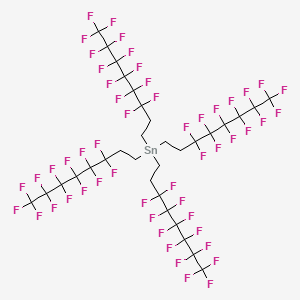
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
